An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline
An In-depth Technical Guide to 6-Chloro-7-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Scaffold
6-Chloro-7-nitroquinoxaline is a substituted quinoxaline, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.[1] The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in drug discovery. The strategic placement of a chloro group at the 6-position and a nitro group at the 7-position on this core structure makes 6-Chloro-7-nitroquinoxaline a versatile intermediate for the synthesis of a diverse range of more complex, biologically active molecules.[1]
Its structural similarity to well-known neuropharmacological agents, such as the competitive AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), suggests its potential utility in the field of neuroscience research, particularly in the study of glutamate receptors.[1][2][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological functions and disorders.[1] Consequently, 6-Chloro-7-nitroquinoxaline represents a valuable building block for the development of novel modulators of glutamatergic neurotransmission.
This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of 6-Chloro-7-nitroquinoxaline, with a focus on empowering researchers to effectively utilize this compound in their scientific endeavors.
Chemical and Physical Properties
While extensive experimental data for 6-Chloro-7-nitroquinoxaline is not widely published, the following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from related compounds.
| Property | Value | Source |
| Chemical Name | 6-Chloro-7-nitroquinoxaline | [1] |
| CAS Number | 109541-21-1 | [1][4] |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][5] |
| Molecular Weight | 209.59 g/mol | [1][5] |
| Appearance | Predicted to be a crystalline solid | Inferred |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | [5] |
| Solubility | Predicted to be soluble in common organic solvents like DMSO and DMF. Sparingly soluble in alcohols and chlorinated solvents. Insoluble in water. | Inferred from related quinoxalines |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The two protons on the pyrazine ring (at positions 2 and 3) would likely appear as singlets or a closely coupled AX system. The two protons on the benzene ring (at positions 5 and 8) would also appear as distinct singlets due to their unique electronic environments influenced by the adjacent chloro and nitro groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, chlorine, and nitro groups, with the carbons directly attached to these groups showing characteristic downfield shifts.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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C=N stretching of the pyrazine ring.
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Aromatic C-H stretching .
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Asymmetric and symmetric N-O stretching of the nitro group, typically appearing as two strong bands.
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C-Cl stretching .
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 209.59. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom.
Synthesis of 6-Chloro-7-nitroquinoxaline: A Plausible Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-Chloro-7-nitroquinoxaline.
Detailed Experimental Protocol (Hypothetical)
Materials:
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4-chloro-5-nitro-o-phenylenediamine
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Glyoxal (40% aqueous solution)
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Ethanol
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Glacial Acetic Acid
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Deionized Water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with hotplate
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-nitro-o-phenylenediamine in a suitable amount of ethanol.
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Addition of Reactants: To the stirred solution, add a stoichiometric equivalent of glyoxal (40% aqueous solution) followed by a catalytic amount of glacial acetic acid.
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Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
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Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.
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Purification: The crude 6-Chloro-7-nitroquinoxaline can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Causality in Experimental Choices:
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The use of an o-phenylenediamine derivative and a 1,2-dicarbonyl compound (glyoxal) is a classic and reliable method for quinoxaline synthesis.
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Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux.
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A mild acid catalyst, like acetic acid, is often used to facilitate the condensation and cyclization steps.
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Recrystallization is a standard and effective method for purifying solid organic compounds.
Applications in Research and Drug Development
As a functionalized quinoxaline, 6-Chloro-7-nitroquinoxaline holds potential in several areas of chemical and pharmaceutical research.
Precursor for Bioactive Molecules
The primary application of 6-Chloro-7-nitroquinoxaline is as a chemical intermediate.[1] The chloro and nitro substituents offer reactive sites for further chemical modifications, such as nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group to an amine. This allows for the introduction of various functional groups to build a library of diverse quinoxaline derivatives for biological screening.
Neuroscience Research
Given its structural relationship to CNQX, a potent antagonist of AMPA and kainate receptors, 6-Chloro-7-nitroquinoxaline is a compound of interest for neuroscience research.[1] It could serve as a scaffold for the development of new ligands targeting glutamate receptors. The modulation of these receptors is a key strategy in the development of therapeutics for a wide range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.
The following diagram illustrates the potential role of a 6-Chloro-7-nitroquinoxaline derivative as a glutamate receptor antagonist.
Caption: Potential mechanism of a 6-Chloro-7-nitroquinoxaline derivative.
Safety and Handling
Specific toxicity data for 6-Chloro-7-nitroquinoxaline is not available. However, as with any laboratory chemical, it should be handled with care, assuming it is potentially hazardous.
General Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chloro-7-nitroquinoxaline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly in the field of neuroscience. While comprehensive experimental data on its properties is currently limited, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and its likely applications. As research into quinoxaline derivatives continues to expand, the importance of versatile intermediates like 6-Chloro-7-nitroquinoxaline is poised to grow, paving the way for the discovery of novel therapeutic agents.
References
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PubChem. 6-Cyano-7-nitroquinoxaline-2,3-dione. [Link]
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Wikipedia. CNQX. [Link]
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Blake, J. F., et al. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus. British Journal of Pharmacology, 104(2), 343–349. [Link]
